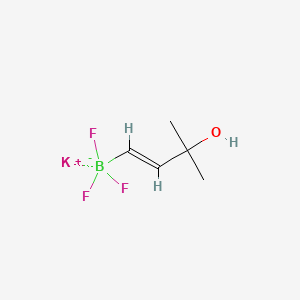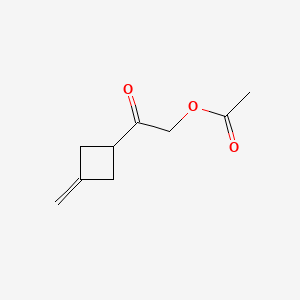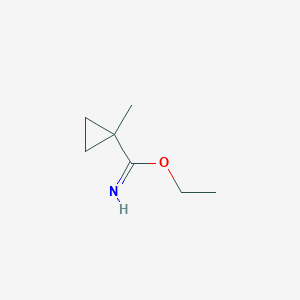
Ethyl 1-methylcyclopropane-1-carbimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-methylcyclopropane-1-carbimidate is an organic compound that belongs to the class of cyclopropanes. Cyclopropanes are cyclic hydrocarbons with a three-carbon ring structure. This compound is characterized by the presence of an ethyl group, a methyl group, and a carbimidate functional group attached to the cyclopropane ring. The unique structure of cyclopropanes imparts significant strain to the ring, making them highly reactive and valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methylcyclopropane-1-carbimidate typically involves the formation of the cyclopropane ring followed by the introduction of the carbimidate group. One common method for synthesizing cyclopropanes is the reaction of carbenes with alkenes. Carbenes can be generated in situ from reagents such as chloroform and potassium hydroxide. The reaction proceeds through the formation of a carbene intermediate, which then reacts with an alkene to form the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar carbene-based methods. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-methylcyclopropane-1-carbimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the carbimidate group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbimidate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of functionalized cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-methylcyclopropane-1-carbimidate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can serve as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: The compound may be investigated for its potential pharmacological properties, including its ability to interact with biological targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of ethyl 1-methylcyclopropane-1-carbimidate involves its interaction with molecular targets through its reactive cyclopropane ring and carbimidate group. The strained cyclopropane ring can undergo ring-opening reactions, releasing energy and forming new bonds with target molecules. The carbimidate group can participate in nucleophilic or electrophilic interactions, further modulating the compound’s reactivity and specificity .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-methylcyclopropane-1-carbimidate can be compared with other cyclopropane derivatives, such as:
Cyclopropane: The simplest cyclopropane compound, used as a building block in organic synthesis.
1-Methylcyclopropane: A derivative with a methyl group, used in similar applications.
1-Ethylcyclopropane: A derivative with an ethyl group, also used in organic synthesis.
1-Methylcyclopropene: A compound used in horticulture to inhibit ethylene action and prolong the shelf life of fruits and vegetables .
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
ethyl 1-methylcyclopropane-1-carboximidate |
InChI |
InChI=1S/C7H13NO/c1-3-9-6(8)7(2)4-5-7/h8H,3-5H2,1-2H3 |
InChI-Schlüssel |
VVCRHHYGOLBLIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=N)C1(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





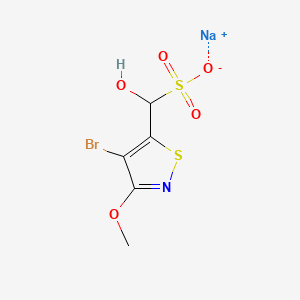
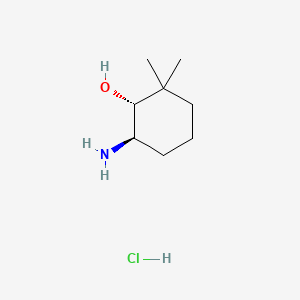
![Potassium trifluoro(1H-pyrrolo[2,3-b]pyridin-5-yl)borate](/img/structure/B13469058.png)
![(1R)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13469062.png)
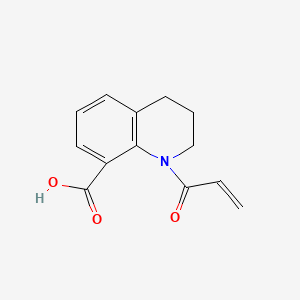
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid](/img/structure/B13469069.png)
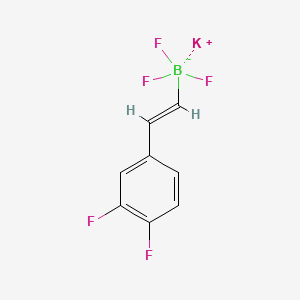
![3-[4-(Azetidin-3-yl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13469077.png)

